N-(3,3-Dimethyl-1-oxo-1-phenylbutan-2-yl)-4-methylbenzamide

Description

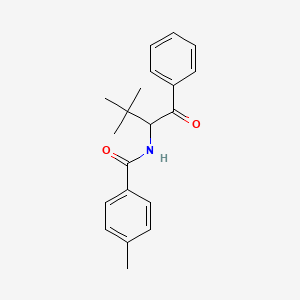

N-(3,3-Dimethyl-1-oxo-1-phenylbutan-2-yl)-4-methylbenzamide is a synthetic benzamide derivative characterized by a 4-methyl-substituted benzamide core linked to a 3,3-dimethyl-1-oxo-1-phenylbutan-2-yl group.

Properties

CAS No. |

644980-01-8 |

|---|---|

Molecular Formula |

C20H23NO2 |

Molecular Weight |

309.4 g/mol |

IUPAC Name |

N-(3,3-dimethyl-1-oxo-1-phenylbutan-2-yl)-4-methylbenzamide |

InChI |

InChI=1S/C20H23NO2/c1-14-10-12-16(13-11-14)19(23)21-18(20(2,3)4)17(22)15-8-6-5-7-9-15/h5-13,18H,1-4H3,(H,21,23) |

InChI Key |

DSONAZSGDKSJTM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC(C(=O)C2=CC=CC=C2)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-Dimethyl-1-oxo-1-phenylbutan-2-yl)-4-methylbenzamide typically involves a multi-step process. One common method includes the reaction of 3,3-dimethyl-1-phenylbutan-2-one with 4-methylbenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-Dimethyl-1-oxo-1-phenylbutan-2-yl)-4-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

N-(3,3-Dimethyl-1-oxo-1-phenylbutan-2-yl)-4-methylbenzamide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(3,3-Dimethyl-1-oxo-1-phenylbutan-2-yl)-4-methylbenzamide exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors that mediate its biological activities. The exact pathways and targets are subjects of ongoing research, aiming to elucidate the compound’s mode of action at the molecular level.

Comparison with Similar Compounds

HDAC Inhibitors

Compounds such as 109 [N-(6-(2-aminophenylamino)-6-oxohexyl)-4-methylbenzamide] and 136 [N-(6-(2-amino-4-fluorophenylamino)-6-oxohexyl)-4-methylbenzamide] share the 4-methylbenzamide core but differ in their side chains. These compounds exhibit potent HDAC inhibition, with 109 showing dual inhibition of HDAC1/3 (IC₅₀ = 12 nM and 9 nM, respectively), while 136 displays HDAC3 selectivity (IC₅₀ = 380 nM vs. HDAC1 IC₅₀ = 1,200 nM) .

Kinase-Targeting Derivatives

The compound 7a [4-[(4-bromophenyl)sulfonyl]-N-(3-methyl-1-oxo-1-phenylbutan-2-yl)benzamide] () shares the N-(1-oxo-1-phenylbutan-2-yl)benzamide backbone with the target compound. However, the sulfonyl group in 7a introduces polarity, which may influence solubility and protein-binding interactions compared to the target’s 4-methyl group. Kinase inhibitors in , such as N-(3-trifluoromethyl-phenyl)-4-methylbenzamide , demonstrate that substituents like trifluoromethyl enhance binding to kinases (e.g., PDGFRα, VEGFR1) by forming hydrophobic interactions .

Functional Analogues

KIF11/KSP Inhibitors

Ispinesib [N-(3-aminopropyl)-N-[(1R)-1-(3-benzyl-7-chloro-4-oxoquinazolin-2-yl)-2-methylpropyl]-4-methylbenzamide] () is a KIF11 inhibitor with a 4-methylbenzamide moiety. Docking studies reveal its binding energy (-5.2 kcal/mol) to the Eg5 motor domain, while newer analogs achieve improved scores (-7.7 kcal/mol) .

ABL Kinase Inhibitors

Ponatinib-related compounds, such as 153 [3-(2-{8-aminoimidazo[1,2-a]pyridin-3-yl}ethynyl)-N-[3-(1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-4-methylbenzamide], highlight the role of 4-methylbenzamide in targeting tyrosine kinases. However, modifications like ethynyl linkages are critical for overcoming mutations (e.g., ABLT315I) . The target compound’s lack of such substituents may limit its kinase inhibition spectrum.

Comparative Data Tables

Discussion of Key Differences and Implications

HDAC Selectivity : The target compound’s bulky 3,3-dimethyl group may reduce HDAC affinity compared to 109 , which has a flexible hexyl linker enabling optimal binding .

Kinase Inhibition : Unlike Ispinesib, the target lacks a quinazolinyl group critical for KIF11 inhibition, suggesting divergent biological targets .

This contrasts with sulfonyl-containing analogs (e.g., 7a), which prioritize polarity .

Synthetic Accessibility : The target compound can likely be synthesized via amide coupling between 4-methylbenzoyl chloride and 3,3-dimethyl-1-oxo-1-phenylbutan-2-amine, analogous to methods in and .

Biological Activity

N-(3,3-Dimethyl-1-oxo-1-phenylbutan-2-yl)-4-methylbenzamide, also known by its CAS number 644980-02-9, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, particularly in relation to anticancer properties, enzyme inhibition, and other pharmacological effects.

The molecular formula of this compound is C21H25NO2, with a molecular weight of 323.429 g/mol. The compound features a dimethylated ketone structure that contributes to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 644980-02-9 |

| Molecular Formula | C21H25NO2 |

| Molecular Weight | 323.429 g/mol |

| LogP | 4.9056 |

| PSA | 49.66 Ų |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit anticancer properties by inhibiting key enzymes involved in cancer cell proliferation.

Anticancer Activity

Recent studies have demonstrated that derivatives of oxadiazole, a structural motif related to our compound of interest, possess significant anticancer properties through various mechanisms:

- Inhibition of Enzymes : Compounds targeting thymidylate synthase and histone deacetylase (HDAC) have shown promising results in reducing tumor growth .

- Induction of Apoptosis : Certain derivatives induce apoptosis in cancer cells by disrupting mitotic processes and leading to cell cycle arrest .

In a comparative study, it was found that modifications to the oxadiazole scaffold can enhance cytotoxicity against different cancer cell lines, suggesting that this compound may exhibit similar properties .

Study on Structural Analogues

A study focusing on structural analogues of this compound revealed that certain modifications significantly increased their potency against cancer cell lines. The analogues were tested against human breast cancer cells (MCF7) and showed IC50 values in the low micromolar range.

Pharmacokinetics and Efficacy

Another research highlighted the pharmacokinetic profile of related compounds which exhibited favorable absorption and distribution characteristics, supporting their potential as therapeutic agents. These compounds demonstrated efficacy in vivo models of cancer, reinforcing the hypothesis that similar derivatives could be effective in clinical settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.